N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4557650
InChI: InChI=1S/C15H9FN4OS/c16-10-7-4-8-11-12(10)17-15(22-11)18-14-20-19-13(21-14)9-5-2-1-3-6-9/h1-8H,(H,17,18,20)
SMILES: C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F
Molecular Formula: C15H9FN4OS
Molecular Weight: 312.3 g/mol

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC4557650

Molecular Formula: C15H9FN4OS

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine -

Specification

Molecular Formula C15H9FN4OS
Molecular Weight 312.3 g/mol
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C15H9FN4OS/c16-10-7-4-8-11-12(10)17-15(22-11)18-14-20-19-13(21-14)9-5-2-1-3-6-9/h1-8H,(H,17,18,20)
Standard InChI Key MAIVGXFDCUKMFV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F

Introduction

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole moiety substituted with a fluorine atom and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves several steps:

  • Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-amino thiophenol with appropriate carboxylic acid derivatives.

  • Fluorination: The introduction of the fluorine atom can be performed using electrophilic fluorination techniques such as using Selectfluor or N-fluorobenzenesulfonimide.

  • Oxadiazole Formation: The oxadiazole ring is formed by reacting the intermediate with hydrazine derivatives and appropriate carbonyl compounds.

Biological Activity

Research indicates that compounds containing the benzothiazole and oxadiazole moieties have significant biological activities:

Antimicrobial Activity

Studies have shown that N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine exhibits promising antimicrobial properties against various bacterial strains. This activity is attributed to its ability to inhibit key metabolic pathways in microorganisms.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

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